
Molecular Targets of K1-Targeting Peptide 18-4
In Vivo: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: K1 peptide

Cat. No.: B12370344 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides an in-depth overview of the in vivo molecular targets of the K1-

targeting peptide, peptide 18-4. This peptide has emerged as a promising tool for targeted drug

delivery, particularly in the context of triple-negative breast cancer (TNBC). The primary

molecular target of peptide 18-4 is cell-surface Keratin 1 (K1), a protein overexpressed on the

surface of various cancer cells. This guide will detail the binding characteristics of peptide 18-4

to K1, the subsequent cellular uptake mechanisms, and the potential downstream signaling

implications. Furthermore, it provides a compilation of quantitative data, detailed experimental

protocols for key assays, and visual representations of the relevant biological pathways and

experimental workflows to support further research and development in this area.

Introduction
Peptide 18-4 is a 10-mer synthetic peptide (sequence: WxEAAYQrFL, where 'x' is Norleucine

and 'r' is a D-amino acid) derived from its parent peptide, p160. It has been engineered for

enhanced enzymatic stability and exhibits high binding affinity and specificity for cell-surface

Keratin 1 (K1).[1][2] K1, a type II intermediate filament protein, is typically found in the

cytoplasm of epithelial cells. However, in several cancer types, including triple-negative breast

cancer, K1 is aberrantly expressed on the cell surface, presenting a unique target for

therapeutic intervention.[3][4][5][6][7] The primary application of peptide 18-4 is as a targeting

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12370344?utm_src=pdf-interest
https://tcr.amegroups.org/article/view/24543/html
https://bio-protocol.org/en/bpdetail?id=321&type=0
https://www.sigmaaldrich.com/KE/en/applications/cell-culture-and-cell-culture-analysis/cell-analysis/cell-counting-and-health-analysis
https://lifetein.com/blog/how-to-measure-the-cellular-uptake-of-peptides/
https://www.ncbi.nlm.nih.gov/books/NBK144065/
https://bio.libretexts.org/Bookshelves/Cell_and_Molecular_Biology/Book%3A_Cells_-_Molecules_and_Mechanisms_(Wong)/11%3A_Protein_Modification_and_Trafficking/11.07%3A_Receptor-mediated_Endocytosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC6628218/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


moiety in peptide-drug conjugates (PDCs), facilitating the selective delivery of cytotoxic agents

to cancer cells while minimizing off-target toxicity.[8][9][10][11]

The Molecular Target: Cell-Surface Keratin 1 (K1)
The principal in vivo molecular target of peptide 18-4 is the cell-surface-expressed form of

Keratin 1 (K1 or KRT1).[1] While traditionally known as a cytoplasmic structural protein, K1's

presence on the exterior of cancer cells provides a specific biomarker for targeted therapies.[3]

[4][5] Studies have shown that K1 is significantly upregulated in TNBC tissues compared to

normal breast tissue.[6][7] The binding of peptide 18-4 to cell-surface K1 initiates a process of

receptor-mediated endocytosis, leading to the internalization of the peptide and any conjugated

cargo.[6][8][12][13][14]

Quantitative Data
The following tables summarize the key quantitative data related to the interaction of peptide

18-4 with its target and its biological effects.

Table 1: Binding Affinity of Peptide 18-4 for Keratin 1

Peptide Target Method
Binding
Affinity (Kd)

Reference

Peptide 18-4 Keratin 1 (KRT1)

Surface Plasmon

Resonance

(SPR)

0.98 µM [1][2]

p160 (parent

peptide)
Keratin 1 (KRT1)

Surface Plasmon

Resonance

(SPR)

1.1 µM [1]

Table 2: In Vitro Cytotoxicity of Peptide 18-4 Conjugates
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Conjugate
Cell Line
(Cancer)

IC50 (µM)
Cell Line
(Non-
cancerous)

IC50 (µM) Reference

Peptide 18-4-

Doxorubicin

MDA-MB-231

(TNBC)
1.2 - 1.3

MCF-10A

(Normal

Breast)

15.1 - 38.6 [8][14][15]

Peptide 18-4-

Doxorubicin

MDA-MB-468

(TNBC)
4.7

MCF-10A

(Normal

Breast)

15.1 - 38.6 [14][15]

Peptide 18-4-

MccJ25

MCF-7

(Breast

Cancer)

14.2

HUVEC

(Normal

Endothelial)

Minimal [2]

Peptide 18-4-

MccJ25

MDA-MB-435

(Breast

Cancer)

20

HUVEC

(Normal

Endothelial)

Minimal [2]

Free

Doxorubicin

MDA-MB-231

/ MCF-7
0.24 - 1.5

MCF-10A

(Normal

Breast)

0.24 [8][14]

Table 3: In Vivo Efficacy of Peptide 18-4-Doxorubicin Conjugate in a TNBC Mouse Model

Treatment Group Outcome Result Reference

Peptide 18-4-Dox (2.5

mg/kg Dox equiv.)
Tumor Volume

Significantly lower

compared to free Dox
[9][10]

Peptide 18-4-Dox (2.5

mg/kg Dox equiv.)

Proliferation Markers

(PCNA, Ki-67)
Reduced expression [9]

Peptide 18-4-Dox (2.5

mg/kg Dox equiv.)

Apoptosis Marker

(Caspase-3)
Increased expression [9]

Signaling and Internalization Pathway
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The primary mechanism initiated by the binding of peptide 18-4 to cell-surface K1 is clathrin-

mediated endocytosis.[6][10][16] This process facilitates the internalization of the peptide and

its payload. While the direct downstream signaling cascade triggered by peptide 18-4 binding

to K1 is not extensively characterized, keratins are known to be involved in various signaling

pathways that regulate cell proliferation, migration, and survival, such as the Raf-1, Notch, and

AKT/mTOR pathways.[17][18][19] However, the primary role of peptide 18-4 in the current body

of research is to act as a targeting ligand for drug delivery, rather than as a signaling modulator

itself.

Extracellular Space Plasma Membrane Cytoplasm

Peptide 18-4 Cell-Surface Keratin 1 (K1)Binding Clathrin-Coated PitRecruitment & Invagination Clathrin-Coated VesicleVesicle Formation Early EndosomeUncoating & Fusion Late EndosomeMaturation LysosomeFusion Drug ReleaseDegradation
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Caption: K1-mediated endocytosis pathway of peptide 18-4.

Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of

peptide 18-4 and its interaction with K1.

Surface Plasmon Resonance (SPR) for Binding Affinity
This protocol outlines the steps to determine the binding kinetics and affinity between peptide

18-4 and K1 protein.[2][13][14][20][21]

Materials:

Biacore instrument (e.g., Biacore X100)

CM5 sensor chip

Amine coupling kit (EDC, NHS, ethanolamine)
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Recombinant human K1 protein (ligand)

Synthetic peptide 18-4 (analyte)

Running buffer (e.g., HBS-EP+)

Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)

Procedure:

Chip Preparation and Ligand Immobilization:

1. Equilibrate the CM5 sensor chip with running buffer.

2. Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M

EDC and 0.1 M NHS for 7 minutes.

3. Inject the K1 protein (e.g., 10 µg/mL in 10 mM sodium acetate, pH 5.0) over the activated

surface to achieve the desired immobilization level.

4. Block the remaining active sites by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

5. A reference flow cell is prepared similarly but without the K1 protein injection.

Analyte Binding Analysis:

1. Prepare a series of dilutions of peptide 18-4 in running buffer (e.g., 0.1 µM to 10 µM).

2. Inject each concentration of peptide 18-4 over both the K1-immobilized and reference flow

cells at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 180

seconds), followed by a dissociation phase with running buffer.

3. After each cycle, regenerate the sensor surface by injecting the regeneration solution.

Data Analysis:

1. Subtract the reference flow cell data from the active flow cell data to obtain specific

binding sensorgrams.
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2. Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding model)

using the Biacore evaluation software to determine the association rate constant (ka),

dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Activate CM5 Sensor Chip
(EDC/NHS)

Immobilize K1 Protein (Ligand)

Block Surface (Ethanolamine)

Inject Peptide 18-4 (Analyte)
(Multiple Concentrations)

Measure Binding Response
(Sensorgram)

Regenerate Sensor Surface

Next Concentration

Analyze Data
(Determine ka, kd, Kd)

End

Click to download full resolution via product page

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 9 Tech Support

https://www.benchchem.com/product/b12370344?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12370344?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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